BenchChemオンラインストアへようこそ!

Rugulosin

Antimicrobial Resistance Natural Product Antibiotics Gram-Negative Pathogens

Procure (-)-Rugulosin (CAS 21884-45-7), the less common optical isomer with demonstrated antiviral activity and reduced mycotoxicity versus (+)-rugulosin and hepatocarcinogenic bisanthraquinones like luteoskyrin. Unlike the HIV-1 integrase-inhibiting (+)-isomer or class members skyrin/citreorosein that lack Gram-negative activity, (-)-rugulosin provides a safer, stereochemically distinct scaffold for broad-spectrum antiviral mechanistic studies. Essential for SAR investigations where isomer-specific pharmacology must be experimentally validated.

Molecular Formula C30H22O10
Molecular Weight 542.5 g/mol
CAS No. 21884-45-7
Cat. No. B017658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRugulosin
CAS21884-45-7
Synonyms(+)-rugulosin
rugulosin
rugulosin, (1S,1'S,2R,2'R,3S,3'S,9aR,9'aR)-isomer
rugulosin, (2R,2'R)-isome
Molecular FormulaC30H22O10
Molecular Weight542.5 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=C1)O)C(=C3C(=O)C4C(C5C3(C2=O)C6C(C5C47C(=C(C8=C(C7=O)C=C(C=C8O)C)O)C6=O)O)O)O
InChIInChI=1S/C30H22O10/c1-7-3-9-13(11(31)5-7)21(33)17-25(37)20-23(35)15-16-24(36)19(29(15,17)27(9)39)26(38)18-22(34)14-10(28(40)30(16,18)20)4-8(2)6-12(14)32/h3-6,15-16,19-20,23-24,31-36H,1-2H3
InChIKeyQFDPVUTXKUGISP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow brown solid

Rugulosin (CAS 21884-45-7): A Chiral Bisanthraquinone Mycotoxin with Distinct Isomer-Specific Activity Profiles


Rugulosin is a fungal bisanthraquinone mycotoxin with the molecular formula C₃₀H₂₂O₁₀, primarily isolated from Penicillium and Myrothecium species [1]. This compound exists as two optical isomers with distinct stereochemistry: (+)-rugulosin (CAS 23537-16-8) and (−)-rugulosin (CAS 21884-45-7) [2]. The (−)-isomer, which is the subject of this guide, is the less common and less studied form, first isolated from Myrothecium verrucaria in 1968, and is specifically noted for antiviral properties, while the (+)-isomer is more widely characterized for antibacterial, cytotoxic, and enzyme inhibitory activities [3].

Why Generic Substitution of Rugulosin with In-Class Bisanthraquinones Fails to Guarantee Experimental Reproducibility


Bisanthraquinones, including skyrin, luteoskyrin, rubroskyrin, and the rugulosin isomers, share a common structural scaffold yet exhibit divergent biological activities due to stereochemical and substitution variations [1]. Rugulosin's optical isomers demonstrate distinct pharmacological profiles: (+)-rugulosin inhibits HIV-1 integrase (IC₅₀ = 19–25 µM) and ribonuclease H, while (−)-rugulosin is specifically associated with antiviral activity and reduced mycotoxicity . Additionally, class members such as skyrin and citreorosein lack the broad-spectrum Gram-negative antibacterial activity observed with rugulosin A [2]. These functional divergences preclude the interchangeability of in-class compounds without quantitative validation.

Quantitative Evidence for Rugulosin Differentiation Against Key Comparators in Antimicrobial, Cytotoxicity, and Enzymatic Assays


Comparative Antimicrobial Activity of Rugulosin A Versus Skyrin and Citreorosein Against Gram-Negative Bacteria

Rugulosin A demonstrates selective inhibition against Gram-negative bacteria, unlike its in-class analogs skyrin and citreorosein, which show negligible activity against these strains [1]. This differential spectrum is critical for targeting multidrug-resistant Gram-negative pathogens [1].

Antimicrobial Resistance Natural Product Antibiotics Gram-Negative Pathogens

Comparative Cytotoxicity of Rugulosin A Versus Epothilone B and Imatinib in Cancer Cell Lines

Rugulosin A exhibits submicromolar-to-low micromolar cytotoxicity across six tumorigenic cell lines, with an IC₅₀ range of 0.138–1.475 µM [1]. Although less potent than the clinical reference drug Epothilone B (IC₅₀ < 0.1 µM), rugulosin A shows notable selectivity toward cancer cells and demonstrates antiproliferative activity (GI₅₀ = 3.69 µM) against K562 leukemia cells, benchmarked against Imatinib (GI₅₀ = 0.373 µM) [1].

Cancer Therapeutics Natural Product Leads Apoptosis Induction

Comparative Inhibition of HIV-1 Integrase by (+)-Rugulosin: Quantitative IC₅₀ Values

(+)-Rugulosin inhibits HIV-1 integrase, a key enzyme for viral replication, with IC₅₀ values of 19 µM and 25 µM in coupled and strand transfer assays, respectively . This inhibition profile is distinct from the antiviral activity of (−)-rugulosin, which is less well-characterized but noted for broad antiviral effects . Comparative data for other bisanthraquinones against HIV-1 integrase are not available.

Antiviral Drug Discovery HIV-1 Integrase Inhibitors Enzyme Inhibition

Comparative Hepatic Toxicity and Carcinogenicity of (+)-Rugulosin Versus Luteoskyrin

(+)-Rugulosin induces weak hepatocarcinogenic effects in vivo, whereas (−)-rugulosin is implied to have reduced mycotoxicity, with its role as a mycotoxin being less established . In contrast, (−)-luteoskyrin, a structurally related bisanthraquinone, is known to cause severe hepatocarcinogenicity in mice and rats [1]. This differential toxicity profile is critical for selecting compounds in toxicology studies and safety assessments.

Toxicology Mycotoxin Risk Assessment Hepatocarcinogenesis

Comparative Inhibition of Ribonuclease H by (+)-Rugulosin

(+)-Rugulosin inhibits ribonuclease H (RNase H) activity in rat liver by 83% at 157 µM and completely inhibits T. pyriformis RNases H1, H2, and H3 at 313 µM . This inhibition profile is distinct from other bisanthraquinones, for which no comparative RNase H inhibition data are available. The specific inhibition of RNase H may contribute to the antiviral and antibacterial effects of rugulosin.

Enzyme Inhibition Ribonuclease H Antiviral Mechanisms

Optimal Research and Industrial Application Scenarios for Rugulosin Based on Quantified Differentiation


Antimicrobial Discovery: Targeting Multidrug-Resistant Gram-Negative Bacteria

Researchers focused on developing novel antibiotics against Gram-negative pathogens, including M. tuberculosis and non-replicating persistent strains, should prioritize rugulosin A due to its demonstrated inhibition of Mtb DNA gyrase and broad-spectrum activity against E. coli, P. aeruginosa, and C. violaceum [1]. Unlike skyrin and citreorosein, which lack Gram-negative activity, rugulosin A offers a unique scaffold for structure-activity relationship (SAR) studies [1].

Cancer Research: Mechanistic Studies of Apoptosis Induction

Investigators studying apoptosis induction in lung adenocarcinoma and leukemia models can employ rugulosin A as a tool compound, given its submicromolar cytotoxicity (IC₅₀ = 0.138–1.475 µM) and activation of caspase-3 and PARP-1 cleavage [2]. Although less potent than clinical agents like Epothilone B, rugulosin A's natural product origin and modulation of PI3K/AKT/MAPK pathways provide a basis for lead optimization [2].

Antiviral Research: Investigating Isomer-Specific Mechanisms

Scientists exploring antiviral mechanisms can utilize the distinct optical isomers of rugulosin: (+)-rugulosin for HIV-1 integrase inhibition studies (IC₅₀ = 19–25 µM) and (−)-rugulosin for broad-spectrum antiviral assays . The differential activities of these isomers enable precise investigation of stereochemistry-dependent antiviral pathways .

Toxicology and Safety Assessment: Differentiating Mycotoxin Risk

Toxicologists conducting risk assessments of fungal secondary metabolites should differentiate between (+)-rugulosin, which shows weak hepatocarcinogenicity, and the more potent hepatocarcinogen (−)-luteoskyrin [3]. Additionally, (−)-rugulosin's reduced mycotoxicity profile makes it a safer alternative for in vivo antiviral studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rugulosin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.